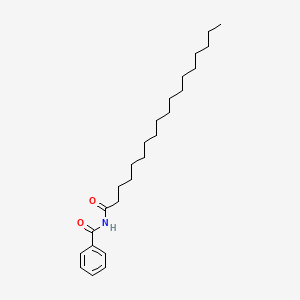

N-Octadecanoylbenzamide

Description

N-Octadecanoylbenzamide is a long-chain amide derivative comprising a benzamide core (benzoyl group linked to an amine) and an octadecanoyl (C18) hydrocarbon chain.

Properties

CAS No. |

89287-97-8 |

|---|---|

Molecular Formula |

C25H41NO2 |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

N-octadecanoylbenzamide |

InChI |

InChI=1S/C25H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(27)26-25(28)23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3,(H,26,27,28) |

InChI Key |

DVVFBRPYROBXHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecanoylbenzamide typically involves the condensation of octadecanoic acid (stearic acid) with benzamide. This reaction can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-Octadecanoylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: N-Octadecanoylbenzamide is used as a building block in the synthesis of more complex organic molecules. Its long-chain fatty acid moiety makes it useful in the study of lipid interactions and membrane chemistry .

Biology: In biological research, this compound is used to study the effects of long-chain fatty acids on cellular processes. It can be incorporated into lipid bilayers to investigate membrane dynamics and protein-lipid interactions .

Medicine: It can be used to formulate liposomes and other nanocarriers for targeted drug delivery .

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in lubricants, surfactants, and coatings .

Mechanism of Action

The mechanism of action of N-Octadecanoylbenzamide involves its interaction with lipid membranes and proteins. The long-chain fatty acid moiety allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzamide group can interact with specific proteins, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Structural Variations: this compound’s long alkyl chain distinguishes it from shorter-chain analogs like N-(2-Ethylhexyl)benzamide, likely enhancing hydrophobicity and thermal stability .

Safety and Handling :

- Both N-Octadecylformamide and N-(2-Ethylhexyl)benzamide lack comprehensive toxicity data, emphasizing the need for caution during handling (e.g., PPE, ventilation) .

Applications: Long-chain amides like N-Octadecylformamide are used in agrochemicals and surfactants, suggesting similar niche roles for this compound .

Research Findings and Data Gaps

- Synthesis: While details synthetic routes for thiazolidinone and quinazolinone derivatives, analogous methods (e.g., Schotten-Baumann acylation) may apply to this compound .

- Ecological Impact: No data exist on biodegradability or bioaccumulation for any of the compared compounds, posing challenges for environmental risk assessments .

- Thermal Properties: The octadecanoyl chain likely increases melting points compared to shorter-chain analogs, but experimental validation is absent in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.